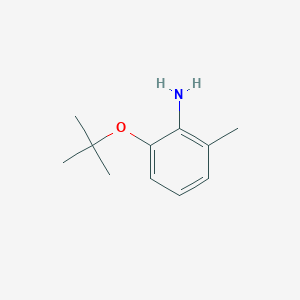![molecular formula C8H12N6 B13076594 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076594.png)
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of both pyrazole and triazole rings, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Formation of the Triazole Ring: The triazole ring is often formed via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Coupling of the Rings: The final step involves coupling the pyrazole and triazole rings through an appropriate linker, such as an ethyl group, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds:
Propriétés
Formule moléculaire |
C8H12N6 |
|---|---|
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-amine |
InChI |
InChI=1S/C8H12N6/c1-13-7(2-4-10-13)3-5-14-6-8(9)11-12-14/h2,4,6H,3,5,9H2,1H3 |
Clé InChI |
OPCMEWSRTLFWJA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)CCN2C=C(N=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


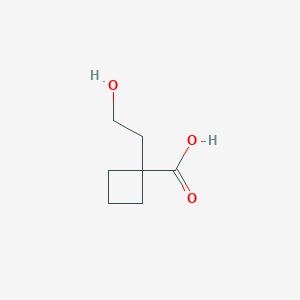
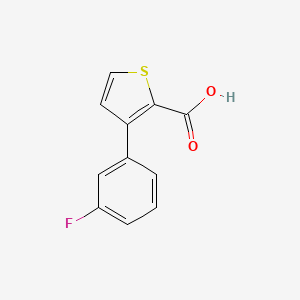

![2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13076534.png)
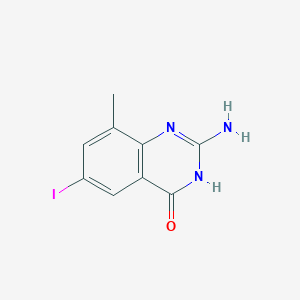

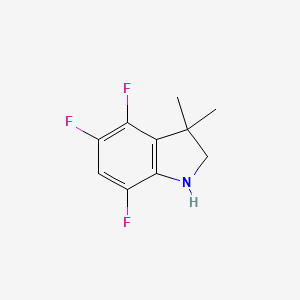
![ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate](/img/structure/B13076552.png)
![2-(2-Fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B13076560.png)
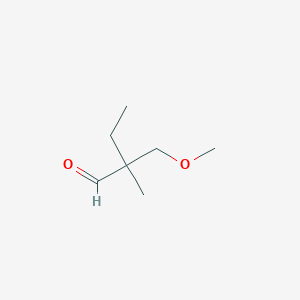
![4-bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13076579.png)
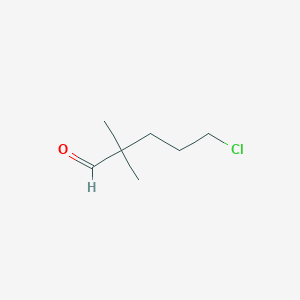
![3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13076593.png)
